molecular formula C17H22N2O2 B4683433 1-{4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE

1-{4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE

Cat. No.: B4683433
M. Wt: 286.37 g/mol
InChI Key: AXFXTOUPGMUJFR-UHFFFAOYSA-N
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Description

1-{4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE is a complex organic compound featuring an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

1-[4-(2-methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-11-15-5-3-4-6-16(15)19(12)17(21)14-7-9-18(10-8-14)13(2)20/h3-6,12,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFXTOUPGMUJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE typically involves multiple steps. The indole moiety can be synthesized through methods such as the Fischer indole synthesis or the Bartoli indole synthesis . The piperidine ring can be introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-{4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological pathways . The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-{4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE

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